Sucrose tripalmitate Sucrose tripalmitate
Brand Name: Vulcanchem
CAS No.: 26836-42-0
VCID: VC16971196
InChI: InChI=1S/C60H112O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(61)69-46-49-54(64)56(66)57(67)59(72-49)74-60(48-71-53(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)58(68)55(65)50(73-60)47-70-52(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-59,64-68H,4-48H2,1-3H3/t49-,50-,54-,55-,56+,57-,58+,59-,60+/m1/s1
SMILES:
Molecular Formula: C60H112O14
Molecular Weight: 1057.5 g/mol

Sucrose tripalmitate

CAS No.: 26836-42-0

Cat. No.: VC16971196

Molecular Formula: C60H112O14

Molecular Weight: 1057.5 g/mol

* For research use only. Not for human or veterinary use.

Sucrose tripalmitate - 26836-42-0

Specification

CAS No. 26836-42-0
Molecular Formula C60H112O14
Molecular Weight 1057.5 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2,5-bis(hexadecanoyloxymethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
Standard InChI InChI=1S/C60H112O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(61)69-46-49-54(64)56(66)57(67)59(72-49)74-60(48-71-53(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)58(68)55(65)50(73-60)47-70-52(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-59,64-68H,4-48H2,1-3H3/t49-,50-,54-,55-,56+,57-,58+,59-,60+/m1/s1
Standard InChI Key YAPPOWNJRFZKGC-UWVXNQQFSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Sucrose tripalmitate consists of a sucrose backbone esterified with three palmitic acid molecules. The esterification occurs at three hydroxyl groups of sucrose, typically at positions 6, 1', and 6' based on structural studies . The resulting molecule has a lipophilic tail dominated by palmitate chains and a partially hydrophilic sucrose core, enabling its dual functionality as a surfactant.

Physical and Chemical Characteristics

Key physical properties of sucrose tripalmitate include:

PropertyValueSource
Molecular Weight1057.5 g/mol
Melting Point45–55°C (decomposes)
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, chloroform)
HLB Value3–5

Synthesis and Production Methodologies

Solvent-Free Transesterification

Modern synthesis prioritizes solvent-free systems to minimize environmental impact. In one approach, methyl palmitate reacts with sucrose in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) and emulsifiers like potassium palmitate at 100–140°C . This method achieves methyl palmitate conversions up to 58% and monoester yields of 68% . Mechanical emulsification at 16,000 rpm ensures homogeneous mixing, reducing reaction times to 2–4 hours .

Continuous Process Optimization

Continuous production systems separate sucrose esters by HLB values using fractional distillation. For instance, triesters like sucrose tripalmitate are isolated from mono- and diesters through gradient elution, achieving 95% purity. Recycling unreacted sucrose and methyl palmitate improves cost-efficiency, with material recovery rates exceeding 80%.

Catalytic and Emulsifier Effects

Catalysts such as potassium palmitate enhance reaction rates by 30% compared to non-catalytic methods . Emulsifier choice significantly impacts productivity:

  • Potassium palmitate: Maximizes sucroester productivity (84.4 g/h·kg) due to catalytic activity .

  • Glycerol monostearate (GMS): Yields lower monoester content (53% vs. 68%) but stabilizes high-temperature reactions .

Industrial Applications

Food Industry

As a food additive (E473), sucrose tripalmitate functions as:

  • Emulsifier: Stabilizes margarine and whipped toppings by reducing interfacial tension.

  • Starch modifier: Extends shelf life in baked goods by inhibiting retrogradation.

  • Flavor carrier: Encapsulates lipid-soluble flavors in powdered beverages.

Cosmetics and Personal Care

In creams and lotions, sucrose tripalmitate:

  • Enhances texture by forming stable oil-in-water emulsions.

  • Acts as a non-irritating alternative to synthetic surfactants (e.g., sodium lauryl sulfate).

  • Improves SPF efficacy in sunscreens by dispersing UV filters evenly.

Pharmaceutical Formulations

Recent studies highlight its role in drug delivery systems:

  • Lipid nanoparticles: Increases drug loading capacity by 40% compared to phospholipids .

  • Tablet coatings: Reduces gastric irritation in NSAID formulations.

Research Advancements and Challenges

Reaction Mechanism Insights

Kinetic studies reveal that transesterification follows a second-order rate law, with activation energies of 65–75 kJ/mol depending on emulsifier type . Side reactions, such as sucrose caramelization above 130°C, remain a major challenge, causing product discoloration and yield losses .

Green Chemistry Innovations

Novel enzymatic methods using lipases (e.g., Candida antarctica Lipase B) achieve 90% selectivity for monoesters, though scalability remains limited . Supercritical CO2\text{CO}_2 extraction reduces purification steps, cutting energy use by 25% .

Stability and Degradation

Accelerated stability tests show sucrose tripalmitate retains 95% efficacy after 12 months at 25°C, but hydrolyzes rapidly in acidic conditions (pH < 4). Antioxidant additives like tocopherols extend shelf life by neutralizing free radicals.

Future Directions and Recommendations

Scalability of Enzymatic Synthesis

Investing in immobilized enzyme reactors could reduce production costs by 30%, making biocatalytic methods commercially viable .

Hybrid Emulsifier Systems

Combining sucrose tripalmitate with polysorbates may enhance emulsion stability in extreme pH conditions, broadening pharmaceutical applications.

Environmental Impact Assessments

Lifecycle analyses are needed to quantify carbon footprints of solvent-free vs. traditional methods, guiding sustainable production practices .

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